molecular formula C10H15N3O B11902932 N-Cyclohexyl-1-imidazolecarboxamide

N-Cyclohexyl-1-imidazolecarboxamide

Cat. No.: B11902932
M. Wt: 193.25 g/mol
InChI Key: NXJIYCANKQQFTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexyl-1-imidazolecarboxamide can be synthesized through the reaction of cyclohexylamine with 1,1’-carbonyldiimidazole . The reaction typically involves the following steps:

  • Dissolve cyclohexylamine in a suitable solvent such as tetrahydrofuran (THF).
  • Add 1,1’-carbonyldiimidazole to the solution with vigorous stirring.
  • Allow the reaction to proceed at room temperature for a specified duration.
  • Isolate the product by filtration and purify it using standard techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-1-imidazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in a solvent like ethanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with hydrogenated imidazole rings.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

    N-Cyclohexyl-1-imidazolecarboxamide: Unique due to its specific substitution pattern on the imidazole ring.

    N-Cyclohexyl-2-imidazolecarboxamide: Similar structure but with a different substitution position.

    N-Cyclohexyl-4-imidazolecarboxamide: Another similar compound with a different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution at the 1-position of the imidazole ring, which imparts distinct chemical and biological properties compared to other isomers .

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-cyclohexylimidazole-1-carboxamide

InChI

InChI=1S/C10H15N3O/c14-10(13-7-6-11-8-13)12-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,14)

InChI Key

NXJIYCANKQQFTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2C=CN=C2

Origin of Product

United States

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